molecular formula C7H6BrClO B1280479 Phenol, 4-bromo-2-chloro-5-methyl- CAS No. 319473-24-0

Phenol, 4-bromo-2-chloro-5-methyl-

Cat. No. B1280479
M. Wt: 221.48 g/mol
InChI Key: MDMLFLAHDYKOPZ-UHFFFAOYSA-N
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Description

The compound "Phenol, 4-bromo-2-chloro-5-methyl-" is a type of Schiff base, which is a class of organic compounds typically formed by the condensation of an amine with a carbonyl compound. The resulting C=N double bond is known as an imine or azomethine group. These compounds are of interest due to their diverse chemical properties and potential applications in various fields such as catalysis, organic synthesis, and materials science .

Synthesis Analysis

Schiff bases like "Phenol, 4-bromo-2-chloro-5-methyl-" are generally synthesized through a condensation reaction between an aldehyde or ketone and a primary amine. In the case of the compounds studied in the provided papers, the synthesis involves the reaction of substituted salicylaldehydes with different amines. For example, the synthesis of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol involves the reaction of 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . Similarly, other papers describe the synthesis of related compounds using various substituted salicylaldehydes and amines, often employing green chemistry principles such as solvent-free mechanochemical methods .

Molecular Structure Analysis

The molecular structures of these Schiff bases have been extensively characterized using techniques such as X-ray single-crystal diffraction, NMR spectroscopy, and theoretical calculations like density functional theory (DFT). The crystal structures often reveal that these compounds crystallize in the monoclinic system with specific space groups and unit cell dimensions . The molecular geometry obtained from X-ray crystallography is typically compared with theoretical calculations to validate the experimental data. The presence of intramolecular hydrogen bonding is a common feature that stabilizes the molecular conformation .

Chemical Reactions Analysis

The reactivity of Schiff bases is largely influenced by the presence of the imine group. These compounds can undergo various chemical reactions, including complexation with metal ions. For instance, the synthesis and characterization of complexes with zinc(II) ion have been reported, where the Schiff base acts as a ligand, coordinating to the metal through the nitrogen atom of the imine group and the oxygen atom of the phenol group . The formation of such complexes can be influenced by factors like solvent effects and the strength of intramolecular hydrogen bonding .

Physical and Chemical Properties Analysis

Schiff bases exhibit a range of physical and chemical properties that are influenced by their molecular structure. The intramolecular hydrogen bonding affects the position of the OH proton in the NMR spectra . The vibrational frequencies, as determined by IR spectroscopy, are also indicative of hydrogen bonding and other molecular interactions . The electronic properties, such as UV-Vis absorption spectra, can be influenced by the solvent and the presence of conformational isomerism . The thermal stability of these compounds and their complexes has been studied using techniques like thermogravimetric analysis (TGA), revealing multi-stage decomposition processes .

Scientific Research Applications

Synthesis and Structural Analysis

Phenol, 4-bromo-2-chloro-5-methyl, has been utilized in the synthesis of various metal complexes. For example, its reaction with copper(II) and oxido-vanadium(IV) led to the formation of compounds with distorted square pyramidal and octahedral geometries, characterized by various analytical methods (Takjoo et al., 2013). Similarly, its involvement in the synthesis of Schiff base compounds has been reported, which exhibit significant antibacterial activities (Wang et al., 2008).

Chemical Interactions and Properties

The chemical interactions and properties of this phenol derivative have been explored in various studies. For instance, it's been used in the formation of an oxido-vanadium(V) complex, with characterization revealing insights into electron donation and bonding (Sheikhshoaie et al., 2015). Additionally, its utility in environmental analysis, particularly in the determination of chloro- and bromo-phenolic compounds in water, highlights its importance in analytical methods (Yuan et al., 2017).

Medical and Biological Applications

In the field of medicine and agriculture, this phenol derivative has shown potential as a urease inhibitor. A study reported the synthesis of a Schiff base compound using this phenol, displaying considerable urease inhibitory activity, highlighting its potential applications in these fields (Zulfiqar et al., 2020).

Environmental Studies

Environmental studies have also employed this phenol derivative, particularly in the identification of halogenated pollutants in human blood plasma. It's been found as a component among various phenolic halogenated compounds, signifying its presence in environmental contaminants (Hovander et al., 2002).

properties

IUPAC Name

4-bromo-2-chloro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-2-7(10)6(9)3-5(4)8/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMLFLAHDYKOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464044
Record name Phenol, 4-bromo-2-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-bromo-2-chloro-5-methyl-

CAS RN

319473-24-0
Record name Phenol, 4-bromo-2-chloro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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